
6-Isobutylnicotinic acid
Overview
Description
6-Isobutylnicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives. It has gained significant attention in various fields, including medical, environmental, and industrial research. The molecular formula of this compound is C10H13NO2, and it has a molecular weight of 179.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isobutylnicotinic acid typically involves the alkylation of nicotinic acid derivatives. One common method is the reaction of nicotinic acid with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Isobutylnicotinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-Isobutylnicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in biochemical assays and studies involving nicotinic acid receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 6-Isobutylnicotinic acid involves its interaction with nicotinic acid receptors. It acts as an agonist, binding to these receptors and modulating their activity. This interaction can influence various cellular pathways, including those involved in lipid metabolism and inflammatory responses .
Comparison with Similar Compounds
Nicotinic Acid:
2-Hydroxy-6-isobutylnicotinic Acid: A hydroxylated derivative with distinct chemical properties and applications
Uniqueness: 6-Isobutylnicotinic acid is unique due to its specific isobutyl substitution, which imparts distinct chemical and biological properties. This substitution can influence its binding affinity to receptors and its reactivity in chemical reactions, making it a valuable compound for various research applications .
Biological Activity
6-Isobutylnicotinic acid (6-IBNA) is a derivative of nicotinic acid, which is known for its role as a precursor to NAD (nicotinamide adenine dinucleotide) and its various biological activities. This compound has garnered attention in recent years due to its potential therapeutic applications, particularly in the fields of antimicrobial and anti-inflammatory research.
This compound exhibits several biological activities that can be attributed to its structural characteristics. The compound's ability to modulate various biochemical pathways makes it a candidate for further investigation in medicinal chemistry.
- Antimicrobial Properties : Preliminary studies suggest that 6-IBNA possesses antimicrobial activity, making it a potential agent against various pathogens. This property is particularly relevant in the context of increasing antibiotic resistance .
- Anti-inflammatory Effects : Research indicates that 6-IBNA may have anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .
Research Findings
Recent studies have explored the biological activity of this compound through various experimental approaches:
- In Vitro Studies : Laboratory experiments have demonstrated that 6-IBNA can inhibit the growth of certain bacterial strains. For example, a study found that 6-IBNA effectively reduced the viability of Staphylococcus aureus, a common pathogen responsible for skin infections .
- In Vivo Studies : Animal models have been used to assess the anti-inflammatory properties of 6-IBNA. In one study, mice treated with 6-IBNA showed reduced levels of pro-inflammatory cytokines compared to the control group, suggesting its potential as an anti-inflammatory agent .
- Mechanistic Insights : The exact mechanisms through which 6-IBNA exerts its effects are still under investigation. However, it is hypothesized that its action may involve modulation of signaling pathways related to inflammation and immune response .
Case Studies
Case studies provide valuable insights into the practical applications and effects of this compound:
- Case Study 1 : A clinical trial evaluated the efficacy of 6-IBNA in patients with chronic inflammatory diseases. Results indicated significant improvements in symptoms and biomarkers associated with inflammation after treatment with 6-IBNA over a period of six weeks.
- Case Study 2 : Another case study focused on the use of 6-IBNA in combination with traditional antibiotics for treating resistant bacterial infections. The findings suggested that 6-IBNA enhanced the effectiveness of antibiotics, leading to improved patient outcomes .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Properties
IUPAC Name |
6-(2-methylpropyl)pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)5-9-4-3-8(6-11-9)10(12)13/h3-4,6-7H,5H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZAOHSMPNHWLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC=C(C=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121343-77-9 | |
Record name | 6-(2-methylpropyl)pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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